1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
Description
This compound features a 1H-imidazole core substituted at position 1 with a [1-(4-chlorobenzoyl)azetidin-3-yl]methyl group and at position 2 with a methyl group. The methyl group at position 2 may influence steric effects and electronic properties, modulating reactivity or binding affinity.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-11-17-6-7-18(11)8-12-9-19(10-12)15(20)13-2-4-14(16)5-3-13/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKXTGXLVWBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Azetidine-Containing Imidazoles
The closest analog is 1-(Azetidin-3-yl)-1H-imidazole hydrochloride (CAS: 153836-44-3), which shares the azetidinyl-imidazole backbone but lacks the 4-chlorobenzoyl and 2-methyl substituents. The absence of these groups reduces its molecular weight (159.62 g/mol vs. ~345 g/mol for the target compound) and alters polarity.
Imidazole Derivatives with Aryl Substituents
- 4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole (CAS: 310465-11-3): Substituted with a thienyl group at position 4 and a 4-methylbenzyl group at position 1. The thienyl group introduces sulfur-based π-π interactions, while the benzyl group increases hydrophobicity. This compound’s electronic profile differs significantly due to the electron-rich thiophene vs. the electron-withdrawing 4-chlorobenzoyl group in the target compound .
- 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid : Features a benzoic acid substituent and diphenylimidazole core. The carboxylic acid group enhances water solubility, contrasting with the lipophilic 4-chlorobenzoyl group. Such structural differences highlight trade-offs between bioavailability and membrane permeability .
Triazole-Imidazole Hybrids
Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) integrate imidazole and triazole rings.
Thiazole-Triazole-Acetamide Benzoimidazoles
Derivatives such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrate complex architectures with phenoxymethyl linkers and thiazole-triazole acetamide side chains. These compounds are larger (MW > 500 g/mol) and designed for specific docking interactions, as seen in their binding poses with enzymes like α-glucosidase .
Structural and Functional Data Table
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